
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BOC-Aminophenyl)-2-hydroxypyridine (3-BOC-APH) is an organic compound with a chemical formula of C10H13NO3. It is a derivative of the aromatic aminophenol, which is an important building block used in organic synthesis. 3-BOC-APH is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood, but it is believed to involve the formation of a covalent bond between the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the target molecule. This covalent bond is then broken down, resulting in the release of the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the formation of a new molecule.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In vivo studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can reduce inflammation and pain in animals. 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to have anti-cancer activity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, its high purity (95%), and its high reactivity. The main limitation of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments is its low solubility in water, which can limit its use in aqueous reactions.
Future Directions
Future research on 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on improving the solubility of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in water, as well as developing new synthetic methods for its synthesis. Finally, further research should focus on exploring the potential applications of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in drug development, as well as in other areas of scientific research.
Synthesis Methods
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is synthesized using a reaction between 3-aminophenol and 3-bromo-2-hydroxypropionic acid. This reaction is carried out in the presence of a base, such as NaOH, KOH, or Na2CO3, and in the presence of a solvent, such as DMF, DMSO, or THF. The reaction is usually carried out at a temperature of 50-100°C.
Scientific Research Applications
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a precursor to synthesize a variety of drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In biochemical and physiological studies, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the structure and function of enzymes, hormones, and other molecules. In lab experiments, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a reagent to synthesize a variety of compounds, such as dyes, pigments, and pharmaceuticals.
properties
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKGKUTZCIYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






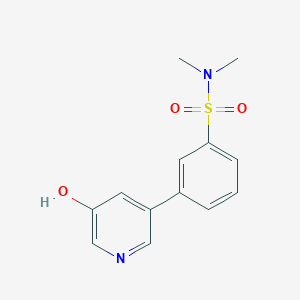
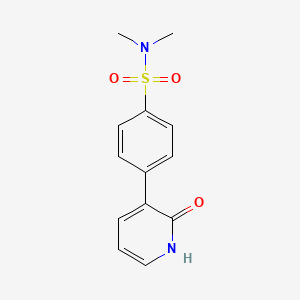


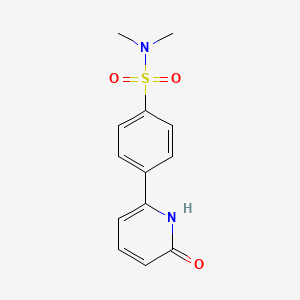

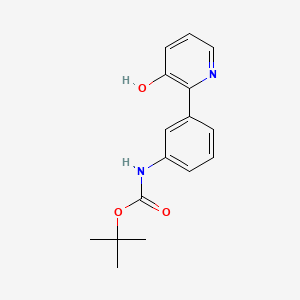
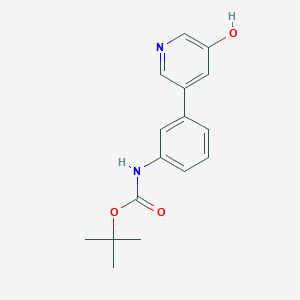
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)